molecular formula C20H28O3 B2716916 11-Hydroxysugiol CAS No. 88664-08-8

11-Hydroxysugiol

Cat. No. B2716916
CAS RN: 88664-08-8
M. Wt: 316.441
InChI Key: GDLRDIDXYBIPFY-FOIQADDNSA-N
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Description

11-Hydroxysugiol is a modulator of RARα and Vitamin D3 receptor (VDR) that regulates the SUMOylation of intracellular receptors . It has a molecular weight of 316.43 and its chemical formula is C20H28O3 .


Synthesis Analysis

The synthesis of 11-Hydroxysugiol involves the catalytic reaction of SprCYP76AH3-02, which produces 11-hydroxy ferruginol and 11-hydroxysugiol at rates 10.67 and 6.31 times higher than that of SmCYP76AH3, respectively .


Molecular Structure Analysis

The molecular structure of 11-Hydroxysugiol is represented by the SMILES notation: C[C@@]12C3=C(O)C(O)=C(C©C)C=C3C(C[C@@]1([H])C©(CCC2)C)=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 11-Hydroxysugiol include a molecular weight of 316.43 and a chemical formula of C20H28O3 . More detailed properties such as solubility, stability, and reactivity are not provided in the search results.

Scientific Research Applications

Novel Abietanes from Taiwania Cryptomerioides

The study by Chiou-Feng Chyu et al. (2004) identified novel compounds from Taiwania cryptomerioides, including 3β-hydroxysugiol and 6α-hydroxysugiol. These compounds were isolated and analyzed for their structures and biotransformation mechanisms, contributing to the understanding of natural product chemistry.

Biotechnological Applications in Steroid Hydroxylation

In the realm of biotechnology, especially regarding steroid hydroxylation, research by Carmen Felpeto-Santero et al. (2019) is significant. They identified the genes responsible for 11β-hydroxylase activity in the fungus Cochliobolus lunatus. This discovery has implications for industrial-scale steroid synthesis, demonstrating the potential of using bacterial systems for steroid biotransformation.

Structural Classification of Natural Products

The study by M. A. Koch et al. (2005) discusses the structural classification of natural products (SCONP), which includes classes of compounds like 11beta-hydroxysteroid dehydrogenase inhibitors. This classification is vital for identifying biologically relevant molecules for chemical biology and medicinal chemistry, offering a framework for natural product-derived compound collections.

Pharmacological Research

Research on 11β-Hydroxysteroid Dehydrogenase (11βHSD) activity, as explored by R. Courtney et al. (2008), is crucial in understanding the treatment of diseases like type 2 diabetes mellitus. This study focused on the biomarkers and pharmacokinetics of PF-00915275, a selective 11βHSD1 inhibitor, providing insights into the indirect assessment of enzyme activity in vivo, which is pivotal in therapeutic drug development.

Role in Metabolic Disease and Inflammation

The research on 11β-Hydroxysteroid dehydrogenase 1 (11β-HSD1), its role in the regeneration of active glucocorticoids, and implications for metabolic disease and inflammation, as highlighted in the study by A. Odermatt & P. Klusoňová (2015), is crucial. This research emphasizes the enzyme's multifunctional nature and its involvement in biotransformation reactions of non-steroidal xenobiotics.

Synthesis of Hydroxyapatite for Biomedical Applications

The synthesis of hydroxyapatite, as investigated by Mário Andrean Macedo Castro et al. (2020), presents an important area of research in biomaterials. Their study on the hydrothermal and microwave irradiation methods from biogenic calcium sources provides valuable insights for biomedical applications, particularly in bone replacement.

properties

IUPAC Name

(4aS,10aS)-5,6-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-11(2)12-9-13-14(21)10-15-19(3,4)7-6-8-20(15,5)16(13)18(23)17(12)22/h9,11,15,22-23H,6-8,10H2,1-5H3/t15-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLRDIDXYBIPFY-YWZLYKJASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Hydroxysugiol

Q & A

Q1: Where is 11-hydroxysugiol primarily found within plants?

A1: Research shows that 11-hydroxysugiol is not uniformly distributed within plants. In Salvia grandifolia, it is widely distributed in the root's periderm, phloem, and xylem. Interestingly, the leaves of this species are rich in tanshinone biosynthesis precursors, including 11-hydroxysugiol. [] This suggests its potential role as an intermediate compound in the biosynthesis pathway of other tanshinones.

Q2: What is the role of 11-hydroxysugiol in tanshinone biosynthesis?

A2: 11-Hydroxysugiol acts as a key intermediate in the tanshinone biosynthesis pathway. Studies involving CYP450 enzymes, particularly CYP76AK1, have demonstrated its conversion to downstream tanshinones. [] This conversion involves modifications at the C20 position of 11-hydroxysugiol, highlighting its significance in producing bioactive tanshinones.

Q3: Are there any studies exploring the modification of enzymes involved in 11-hydroxysugiol metabolism?

A3: Yes, research has focused on modifying CYP76AK1, a key enzyme responsible for C20 hydroxylation in the tanshinone pathway. [] By understanding the enzyme's structure and active site interactions with 11-hydroxysugiol, scientists aim to enhance its catalytic efficiency and potentially produce specific tanshinones in larger quantities. This could prove beneficial for producing traditional Chinese medicine preparations more efficiently.

Q4: Besides Salvia species, are there any other known sources of 11-hydroxysugiol?

A4: Yes, 11-hydroxysugiol has also been isolated from Orthosiphon wulfenioides, alongside a new abietane diterpenoid called orthosiphonol. [, ] This finding highlights the presence of 11-hydroxysugiol in diverse plant species and suggests the potential for further discoveries of its natural sources.

Q5: Has the structure of 11-hydroxysugiol been confirmed by any advanced techniques?

A5: The structure of 11-hydroxysugiol, alongside other abietanoid diterpenoids like 11,20-dihydroxysugiol, has been elucidated using spectroscopic, chiroptic, and even X-ray crystallographic evidence. [] These techniques provide detailed insights into the compound's three-dimensional structure and contribute to a deeper understanding of its interactions and potential applications.

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